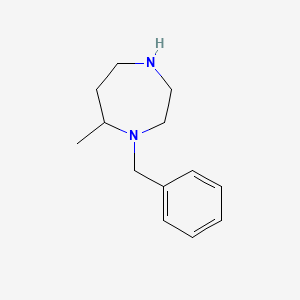
1-Benzyl-7-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-7-methyl-1,4-diazepane” is a synthetic substance . It is structurally similar to certain known bioactive molecules.
Synthesis Analysis
1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds. Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades . The synthetic schemes and reactivity of 1,4-diazepines have been discussed in various studies .Molecular Structure Analysis
The molecular formula of “1-Benzyl-7-methyl-1,4-diazepane” is C13H20N2 . It has a molecular weight of 204.311 . The exact mass is 204.162643 .Chemical Reactions Analysis
1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . 1,4-Diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .Physical And Chemical Properties Analysis
“1-Benzyl-7-methyl-1,4-diazepane” has a density of 1.0±0.1 g/cm3 . Its boiling point is 296.1±28.0 °C at 760 mmHg . The flash point is 113.0±15.0 °C .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Biological Activities
1,4-Diazepines, including derivatives like 1-Benzyl-7-methyl-1,4-diazepane, are compounds with two nitrogen atoms in a seven-membered heterocyclic ring. These compounds are noteworthy for their extensive range of biological activities, making them a significant area of interest for medicinal chemistry and pharmaceutical research. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been a focus for decades due to their medicinal significance. These derivatives exhibit a variety of biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of activities underlines the potential of 1,4-diazepine derivatives, including 1-Benzyl-7-methyl-1,4-diazepane, for further exploration and development in pharmaceutical applications (Rashid et al., 2019).
Synthetic Approaches for Heterocyclic Compounds
The condensation of o-phenylenediamines with various electrophilic reagents has led to the development of methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines, indicating the versatility of diazepine frameworks in synthesizing heterocyclic compounds. This review highlights the significant role of 1,4-diazepine derivatives, such as 1-Benzyl-7-methyl-1,4-diazepane, in creating compounds with potential biological applications, including their use in designing molecules with enhanced pharmacological profiles (Ibrahim, 2011).
Environmental Persistence and Removal
The environmental occurrence, fate, and transformation of benzodiazepines, including derivatives structurally related to 1-Benzyl-7-methyl-1,4-diazepane, have been investigated in water treatment studies. These studies reveal the challenges associated with the persistence and removal of benzodiazepine derivatives from the environment, emphasizing the need for effective water treatment solutions to address the contamination by pharmaceutical compounds (Kosjek et al., 2012).
Wirkmechanismus
Target of Action
It is known that this compound is used in the synthesis of diazopinones , which are known to carry biological activity .
Biochemical Pathways
It is known that this compound is involved in the synthesis of diazopinones , which suggests that it may play a role in the biochemical pathways associated with these compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-7-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-7-8-14-9-10-15(12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKDAJPPEVSFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

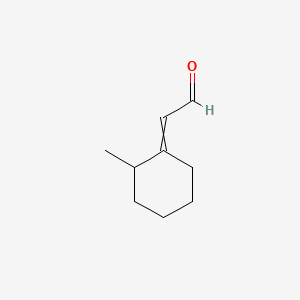
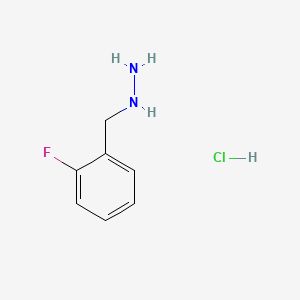
![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)
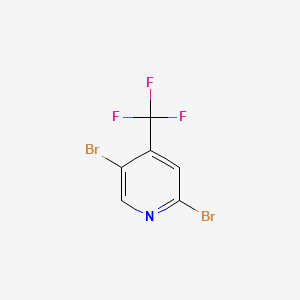
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)
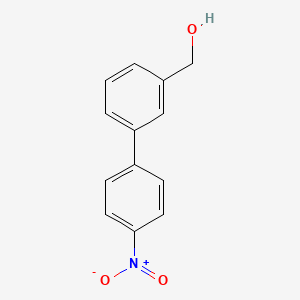
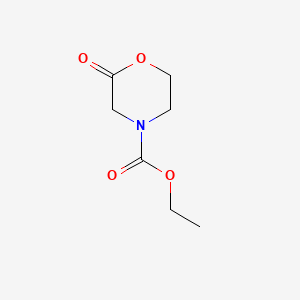
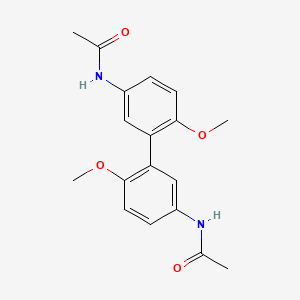
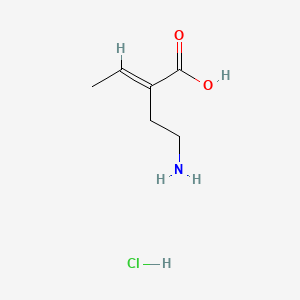

![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)
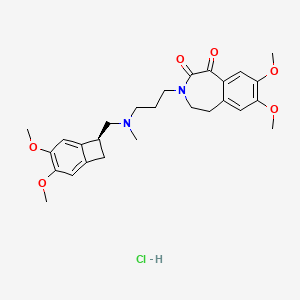
![3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B569387.png)